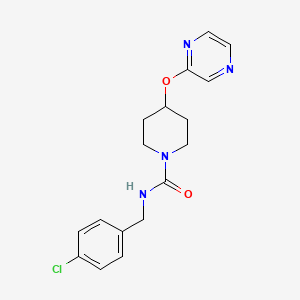

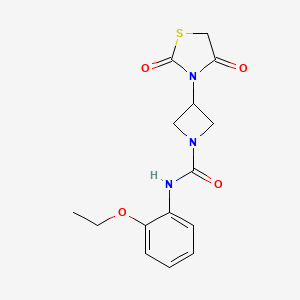

N-(4-chlorobenzyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, also known as JNJ-40411813, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Molecular Interactions and Receptor Antagonism

Research has explored the molecular interactions of related compounds with cannabinoid receptors, particularly focusing on their antagonist properties. A study by Shim et al. (2002) delves into the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, detailing its conformational analysis and the development of unified pharmacophore models. This research provides insights into the steric binding interactions and the potential antagonist activity conferred by specific molecular features, which could inform the design of new cannabinoid receptor modulators (Shim et al., 2002).

Synthesis and Structural Analysis

The synthesis of novel heterocyclic compounds and their potential applications has been a significant focus. For instance, Karthikeyan et al. (2014) reported the synthesis of new fused heterobicycles, demonstrating the chemical versatility and potential for further pharmacological exploration of similar compounds. This type of research underscores the chemical and structural diversity achievable with N-(4-chlorobenzyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide as a scaffold or starting point for the development of new compounds with varied biological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Antitubercular Activity

A study focused on the antitubercular potential of derivatives related to pyrazinamide, an important drug in TB therapy. Srinivasarao et al. (2020) designed and synthesized novel benzamide derivatives, evaluating their activity against Mycobacterium tuberculosis. This research highlights the potential for developing new antitubercular agents by modifying the pyrazin-2-carbonyl piperazine moiety, demonstrating the broader implications of chemical modifications on biological activity and therapeutic potential (Srinivasarao et al., 2020).

Glycine Transporter Inhibition

Another area of application is the development of glycine transporter 1 inhibitors. Yamamoto et al. (2016) identified a compound with potent inhibitory activity, highlighting its pharmacokinetic profile and potential therapeutic applications in central nervous system disorders. This research illustrates the diverse therapeutic targets that can be addressed by manipulating the chemical structure of compounds related to this compound (Yamamoto et al., 2016).

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-pyrazin-2-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c18-14-3-1-13(2-4-14)11-21-17(23)22-9-5-15(6-10-22)24-16-12-19-7-8-20-16/h1-4,7-8,12,15H,5-6,9-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUDSJMFBYGOIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2989359.png)

![1-(3-methoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989363.png)

![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2989371.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2989374.png)